N,N,2-Trimethyl-3-nitroaniline (CAS 183555-60-4): Structural Profiling, Synthesis, and Applications in Drug Development
N,N,2-Trimethyl-3-nitroaniline (CAS 183555-60-4): Structural Profiling, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of advanced organic synthesis and drug development, highly substituted nitroaromatic compounds serve as critical scaffolds. N,N,2-trimethyl-3-nitroaniline (CAS: 183555-60-4) is a specialized tertiary amine intermediate[1]. Characterized by its unique steric environment—featuring an ortho-methyl group sandwiched between a dimethylamino group and a meta-nitro group—this compound is primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, its downstream diamine derivatives are foundational in the development of novel therapies, including treatments for urinary incontinence[2].
This technical guide provides a comprehensive, field-proven analysis of the compound's structural properties, validated synthetic methodologies, and downstream applications, designed specifically for researchers and process chemists.
Physicochemical Profiling & Structural Elucidation
The chemical behavior of N,N,2-trimethyl-3-nitroaniline is dictated by severe steric hindrance. The methyl group at position 2 forces the bulky N,N-dimethylamino group out of coplanarity with the aromatic ring. This structural twist disrupts the delocalization of the nitrogen's lone pair into the pi-system, resulting in a more localized electron density on the nitrogen atom. Consequently, the amine is more basic than an unhindered N,N-dimethylaniline, while the aromatic ring is less electron-rich, influencing its reactivity in electrophilic aromatic substitutions.
According to authoritative databases like and , the core quantitative parameters of the compound are established as follows[3][4]:
Quantitative Data Summary
| Property | Value |
| IUPAC Name | N,N,2-trimethyl-3-nitroaniline |
| CAS Registry Number | 183555-60-4 |
| Synonyms | Dimethyl-(2-methyl-3-nitro-phenyl)-amine; Benzenamine, N,N,2-trimethyl-3-nitro- |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| PubChem CID | 22225799 |
| InChIKey | KPUSVKGMJNXHTC-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=C1C)[O-] |
Mechanistic Synthesis: The Eschweiler-Clarke Pathway
Direct alkylation of anilines using alkyl halides (e.g., methyl iodide) often leads to uncontrollable over-alkylation, yielding unwanted quaternary ammonium salts. To achieve precise, self-limiting N,N-dimethylation of 2-methyl-3-nitroaniline, the Eschweiler-Clarke reductive amination is the protocol of choice.
Caption: Eschweiler-Clarke reductive amination pathway for N,N,2-trimethyl-3-nitroaniline synthesis.
Protocol 1: Self-Validating Eschweiler-Clarke Methylation
-
Causality: Formic acid serves a dual purpose: it acts as the acid catalyst for imine formation and as the stoichiometric hydride donor for the reduction of the transient imine to the tertiary amine.
-
Procedure:
-
Reagent Charging: To a 500 mL round-bottom flask equipped with a reflux condenser and a gas bubbler, add 2-methyl-3-nitroaniline (1.0 eq) and formic acid (85% aq, 5.0 eq).
-
Formaldehyde Addition: Add formaldehyde (37% aq, 3.0 eq) dropwise at 25 °C over 30 minutes to manage the initial exotherm.
-
Thermal Activation: Gradually heat the reaction mixture to 100 °C.
-
Self-Validation (In-Process Control): Monitor the gas bubbler. The decarboxylation of formic acid during hydride transfer releases CO₂ gas. The continuous bubbling is a real-time, visual indicator of reaction progress. When CO₂ evolution completely ceases (typically 4-6 hours), the reductive amination has reached completion.
-
Quench & Extraction: Cool the mixture to 0 °C. Slowly adjust the pH to 10 using 20% NaOH (aq). Causality: Basification neutralizes excess formic acid and deprotonates the newly formed tertiary amine, driving it into the organic phase. Extract with Ethyl Acetate (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Downstream Applications in Drug Development
In pharmaceutical chemistry, the nitro group of N,N,2-trimethyl-3-nitroaniline is rarely the final functional group. Instead, it is catalytically reduced to yield N,N,2-trimethylbenzene-1,3-diamine . This electron-rich diamine is a highly reactive nucleophile used to construct benzimidazoles and other heterocyclic pharmacophores. Patent literature highlights the use of such derivatives in the synthesis of novel m-amino-phenylimino compounds targeting urinary incontinence via receptor modulation[2].
Caption: Downstream transformation of N,N,2-trimethyl-3-nitroaniline into benzimidazole APIs.
Protocol 2: Catalytic Hydrogenation to Diamine
-
Causality: Palladium on carbon (Pd/C) is highly chemoselective for nitro group reduction without causing hydrogenolysis of the aromatic ring or the N-methyl groups. Methanol provides optimal solubility for both the precursor and the resulting amine.
-
Procedure:
-
System Preparation: In a high-pressure Parr reactor, dissolve N,N,2-trimethyl-3-nitroaniline in methanol (0.5 M concentration).
-
Catalyst Loading: Add 10% Pd/C (5 mol% Pd).
-
Purging: Purge the vessel with N₂ (3x) followed by H₂ (3x) to displace oxygen, preventing catalyst poisoning and mitigating explosion risks.
-
Pressurization & Reaction: Pressurize the reactor to 50 psi with H₂ and stir vigorously at 25 °C.
-
Self-Validation (In-Process Control): Monitor the pressure gauge. The reduction of one nitro group consumes exactly 3 molar equivalents of H₂. A stoichiometric pressure drop confirms the complete conversion to the diamine.
-
Filtration: Filter the mixture through a pad of Celite under an inert atmosphere to remove the Pd/C. (Caution: Spent Pd/C is highly pyrophoric; keep the filter cake wet with water).
-
Analytical Validation Protocols
To ensure the integrity of the synthesized N,N,2-trimethyl-3-nitroaniline before downstream application, a rigorous analytical validation workflow must be employed.
Caption: Step-by-step analytical validation and purification workflow.
Protocol 3: Chromatographic and Spectroscopic Validation
-
Chromatographic Purity (HPLC-UV):
-
Analyze the purified product on a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA).
-
Causality: The nitroaromatic chromophore exhibits strong UV absorbance. Monitoring at 254 nm allows for highly sensitive detection and quantification of any unreacted primary or secondary amine impurities. Target purity should be >98% AUC.
-
-
Structural Confirmation (¹H NMR):
-
Dissolve the sample in CDCl₃.
-
Self-Validation: The spectrum must exhibit a distinct 6H singlet around δ 2.8 ppm (confirming the N,N-dimethyl group) and a 3H singlet around δ 2.3 ppm (confirming the ortho-methyl group). The aromatic region will display three distinct proton signals, confirming that no unintended electrophilic aromatic substitution occurred during the reaction.
-
References
-
PubChem. "N,N,2-trimethyl-3-nitroaniline | C9H12N2O2 | CID 22225799". National Center for Biotechnology Information. URL:[Link]
- Google Patents. "KR20030046503A - Novel m-amino-phenylimino compounds for the treatment of urinary incontinence". World Intellectual Property Organization / KIPO.
Sources
- 1. N,N,2-trimethyl-3-nitroaniline | C9H12N2O2 | CID 22225799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KR20030046503A - ìì¤ê¸ ì¹ë£ì©ì ì ê·íï½-ìë¯¸ë ¸-íëì´ë¯¸ë ¸-ì´ë¯¸ë¤ì¡¸ë¦¬ë ì ëì²´ - Google Patents [patents.google.com]
- 3. N,N,2-trimethyl-3-nitroaniline | C9H12N2O2 | CID 22225799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl-(2-methyl-3-nitro-phenyl)-amine CAS#: 183555-60-4 [m.chemicalbook.com]
